5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
“5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine” is a complex organic compound. It belongs to the class of pyrimidines . Pyrimidines and their derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Scientific Research Applications
Structure-Activity Relationships
- Histamine H4 Receptor Ligands : A study focused on synthesizing a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. This included optimizing the core pyrimidine moiety and methylpiperazine group, leading to potent compounds with anti-inflammatory and antinociceptive activities, highlighting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Hydrogen Bonding and Crystal Structure
- Hydrogen-Bonded Chain Formation : Research on 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine revealed its ability to form hydrogen-bonded chains and framework structures, which is significant for understanding its molecular interactions and crystallization behavior (Portilla et al., 2006).
Synthesis and Chemical Modifications
Synthesis of Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines : A study demonstrated the preparation of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines and their electrophilic substitutions, expanding the scope of chemical modifications possible with this compound (Atta, 2011).
Nonsteroidal Anti-Inflammatory Drug Research : Another study synthesized pyrazolo[1,5-a]pyrimidines to investigate their anti-inflammatory properties. Modifications at various positions on the compound significantly influenced its activity, leading to a promising candidate with high efficacy and low ulcerogenic potential (Auzzi et al., 1983).
Solvent-Free Synthesis : Research also delved into the solvent-free synthesis of substituted pyrazolo[1,5-a]pyrimidines, highlighting an environmentally friendly approach with high yields and short reaction times (Quiroga et al., 2008).
Applications in Medicinal Chemistry
Anti-Inflammatory and Antimicrobial Agents : A study synthesized 7-trifluoromethylpyrazolo[1,5-a]pyrimidines and evaluated them as anti-inflammatory and antimicrobial agents. Some compounds showed promising activity against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).
Antibacterial Activity of Derivatives : Another research synthesized pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial activity. The study underscored the compound's potential in developing new antibacterial agents (Rostamizadeh et al., 2013).
Mechanism of Action
Target of Action
It has been shown to have significant antitumor activity against certain cell lines , suggesting that it may target proteins or pathways involved in cell proliferation and survival.
Mode of Action
It has been suggested that the compound could inhibit the growth of hela cells by stopping the division when the cells completed a division cycle before another dna synthesis phase started .
Biochemical Pathways
The compound appears to affect the cell cycle, as evidenced by the observation of G1-phase arrests in HeLa cells after treatment .
Result of Action
The compound has been shown to have antitumor activity, with some tested compounds showing potent growth inhibition properties with IC50 values generally below 5 μM . It has been suggested that the compound could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Properties
IUPAC Name |
5-tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-21(2,3)18-14-19(25-12-10-24(4)11-13-25)26-20(23-18)17(15-22-26)16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOJFAJLOCMDNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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